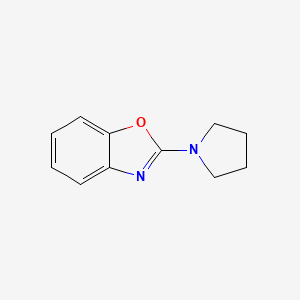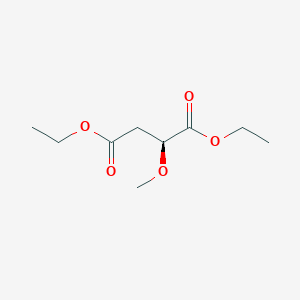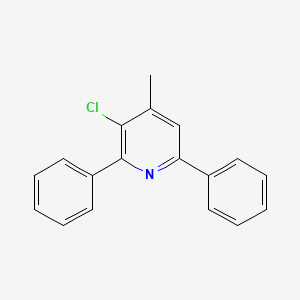
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of an acetyl group, a chloro group, and a methyl group attached to a phenyl ring, which is further esterified with 2-methylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-acetyl-4-chloro-6-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-acetyl-6-methylphenyl 2-methylbenzoate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 2-chloro-6-methylbenzoic acid, while substitution of the chloro group with an amine could produce 2-acetyl-4-amino-6-methylphenyl 2-methylbenzoate.
Applications De Recherche Scientifique
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate involves its interaction with specific molecular targets. The acetyl group may participate in hydrogen bonding or covalent interactions with enzymes or receptors, while the chloro and methyl groups can influence the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-4-chloro-6-methylphenol: Similar structure but lacks the esterified benzoate group.
2-Methylbenzoic acid: Contains the benzoate moiety but lacks the substituted phenyl ring.
4-Chloro-2-methylphenol: Shares the chloro and methyl substitutions but lacks the acetyl and benzoate groups.
Uniqueness
2-Acetyl-4-chloro-6-methylphenyl 2-methylbenzoate is unique due to the combination of functional groups present in its structure. This combination allows for diverse chemical reactivity and potential applications that are not possible with the individual components alone. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
88952-12-9 |
|---|---|
Formule moléculaire |
C17H15ClO3 |
Poids moléculaire |
302.7 g/mol |
Nom IUPAC |
(2-acetyl-4-chloro-6-methylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C17H15ClO3/c1-10-6-4-5-7-14(10)17(20)21-16-11(2)8-13(18)9-15(16)12(3)19/h4-9H,1-3H3 |
Clé InChI |
WINCZXXMFMUONV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2C)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)

![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)

![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
